molecular formula C5H5N3O2 B077518 2-Methyl-5-nitropyrimidine CAS No. 14080-34-3

2-Methyl-5-nitropyrimidine

Cat. No. B077518
CAS RN: 14080-34-3
M. Wt: 139.11 g/mol
InChI Key: NLGWYOYUTYUEQT-UHFFFAOYSA-N
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Description

2-Methyl-5-nitropyrimidine (2M5NP) is an organic compound with a molecular formula of C4H5N3O2. It is an aromatic heterocyclic compound with a nitrogen-containing five-membered ring. 2M5NP is a colorless solid that is used as an intermediate in the synthesis of a variety of pharmaceuticals, dyes, and other compounds. It is also used as a reagent in the synthesis of various organic compounds.

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • 2-Methyl-5-nitropyrimidine has been synthesized through various methods, including oxidation of derivatives and reactions with carbonyl compounds. Studies have explored its chemical structure and behavior in different conditions (Biffin, Brown, & Lee, 1967).
  • Antibacterial and Antioxidant Properties :

    • New series of derivatives of this compound have shown significant antibacterial activity against various bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae. These compounds also exhibited noteworthy antioxidant activity, indicating potential pharmaceutical applications (Sura, Peddiahgari, Bhoomireddy, & Vadde, 2013).
  • Synthetic Utility in Chemical Reactions :

  • Applications in Solid-Phase Synthesis :

    • This compound derivatives have been utilized in the efficient solid-phase synthesis of complex molecules like olomoucine, highlighting its potential in streamlining drug development processes (Hammarström, Smith, Talamas, Labadie, & Krauss, 2002).
  • Potential Antitumor Agents :

  • Study of Free Radicals :

  • GPR119 Agonists for Diabetes Treatment :

    • This compound analogs have been evaluated as GPR119 agonists, which are relevant in the treatment of diabetes. The studies have focused on understanding the structure-activity relationships and optimizing the agonistic activity (Yang, Fang, Pham, Lee, & Park, 2013).

properties

IUPAC Name

2-methyl-5-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c1-4-6-2-5(3-7-4)8(9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGWYOYUTYUEQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10498358
Record name 2-Methyl-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14080-34-3
Record name 2-Methyl-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of 2-methyl-5-nitropyrimidine derivatives against herpes simplex virus?

A1: While this compound itself hasn't been extensively studied for antiviral activity, a derivative, 3,3’-(this compound-4,6-diyl)-3,12-bis-6,9-diazadiazoniadispiro [5.2.5.2]hexadecane tetrachloride dihydrochloride (PDSTP), shows promising activity against HSV-2. It targets heparan sulfate on host cells [, ], which are necessary for viral attachment and entry. This mechanism differs from existing HSV treatments like acyclovir, potentially offering a new therapeutic approach.

Q2: How does the structure of this compound allow for diverse derivatization?

A2: this compound possesses multiple reactive sites, making it amenable to various chemical modifications. The presence of chlorine atoms in positions 4 and 6 of the pyrimidine ring, as seen in 4,6-dichloro-2-methyl-5-nitropyrimidine [, ], enables nucleophilic substitution reactions. This allows for the introduction of a wide range of substituents, such as amines, thiols, and alcohols, at these positions. Further derivatization can occur at the nitro group and the methyl group, leading to a vast library of potential compounds.

Q3: Can you provide an example of how this compound is used in the synthesis of more complex heterocyclic compounds?

A3: Researchers have utilized this compound as a starting material for synthesizing imidazo- and di-imidazo-pyrimidines []. Reacting 2,4-dichloro-6-methyl-5-nitropyrimidine with 2-chloroethylamine led to the formation of a tetrahydrodi-imidazopyrimidine derivative. This demonstrates the utility of this compound as a building block in the construction of complex heterocyclic systems with potential biological activities.

Q4: What is known about the basicity of this compound and how it is influenced by substituents?

A4: Spectroscopic studies have been conducted to investigate the protonation behavior of 4,6-dihydroxypyrimidine derivatives, including 6-hydroxy-2-methyl-5-nitropyrimidine-4(3H)-one []. The results indicate that the presence of an alkyl group, like the methyl group in this compound, at position 2 increases the basicity of the compound. Conversely, the nitro group at position 5 has an electron-withdrawing effect, leading to a decrease in basicity.

Q5: Have any structure-activity relationship (SAR) studies been conducted on this compound derivatives?

A5: Yes, the development of PDSTP [, ] as an antiviral agent involved exploring the SAR of this compound derivatives. Modifications focused on the size and charge of the dispirotripiperazinium substituents attached to the pyrimidine core. These changes aimed to optimize the interaction with heparan sulfate on host cells, thereby enhancing antiviral potency.

Q6: What analytical techniques are typically employed to characterize and quantify this compound and its derivatives?

A6: Characterization of these compounds often involves a combination of techniques such as nuclear magnetic resonance (NMR) spectroscopy [, ] and mass spectrometry []. These methods provide structural information and molecular weight confirmation. Additionally, high-performance liquid chromatography (HPLC) is commonly used for the separation and quantification of these compounds, especially in biological matrices.

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